![molecular formula C21H21N3O3 B2998295 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one CAS No. 705268-90-2](/img/structure/B2998295.png)

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

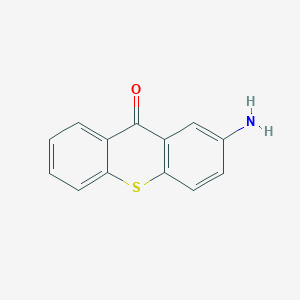

The compound “6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is an organic compound with the formula C6H4O2CH2 . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure analysis of this compound is complex due to its large size and the presence of multiple functional groups. A detailed vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on a similar compound . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The synthesis of various benzodiazepine derivatives, including those with modifications to the benzodiazepine core structure, has been explored for their potential biological activities. For instance, the creation of pyrido[1,5-a]pyrimidines and their evaluation for antianxiety properties showed certain derivatives comparable to clinically useful benzodiazepines without potentiating CNS depressant effects of ethanol or sodium barbital (Kirkpatrick et al., 1977).

- A theoretical and experimental study on the inclusion complex formation of β-cyclodextrin with benzodiazepine derivatives highlighted the potential of cyclodextrins to improve the solubility and stability of these compounds, offering a promising direction for enhancing pharmaceutical forms (Papezhuk et al., 2020).

Biological Activities

- Research on 1,5-benzodiazepine derivatives has shown a variety of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. For example, the synthesis and evaluation of 5-substituted 2-methylbenzimidazoles demonstrated significant anticancer activity against human cancer cell lines, highlighting the therapeutic potential of benzodiazepine derivatives in oncology (El-Naem et al., 2003).

- Another study on 1,5-benzodiazepines discovered compounds with anticonvulsant activity, suggesting their potential use in the treatment of seizure disorders. The research indicated that some triazolobenzodiazepines exerted a clear-cut anticonvulsant effect with low acute toxicity, comparable to traditional anticonvulsant drugs (Grossi et al., 1993).

properties

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-21(2)9-14-18(15(25)10-21)19(24-20-13(23-14)4-3-7-22-20)12-5-6-16-17(8-12)27-11-26-16/h3-8,19,23H,9-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWMXZXYDMMDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)

![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2998225.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)

![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)

![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)